4-ethynyl-1-(trifluoromethyl)-1H-imidazole
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Overview
Description
4-Ethynyl-1-(trifluoromethyl)-1H-imidazole is a chemical compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkynyl halide reacts with the imidazole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide or a trifluoromethyl sulfonate in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions followed by trifluoromethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4-Ethynyl-1-(trifluoromethyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 4-ethynyl-1-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-4-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of an imidazole ring.
4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene: Contains a fluoro group in addition to the ethynyl and trifluoromethyl groups.
Uniqueness
4-Ethynyl-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both an ethynyl group and a trifluoromethyl group on an imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2680532-94-7 |
---|---|
Molecular Formula |
C6H3F3N2 |
Molecular Weight |
160.1 |
Purity |
95 |
Origin of Product |
United States |
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